1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide 1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15292079
InChI: InChI=1S/C17H15N5O2S2/c1-3-10-25-17-20-19-16(26-17)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(2)5-7-12/h3-9H,1,10H2,2H3,(H,18,19,24)
SMILES:
Molecular Formula: C17H15N5O2S2
Molecular Weight: 385.5 g/mol

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15292079

Molecular Formula: C17H15N5O2S2

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C17H15N5O2S2
Molecular Weight 385.5 g/mol
IUPAC Name 1-(4-methylphenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C17H15N5O2S2/c1-3-10-25-17-20-19-16(26-17)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(2)5-7-12/h3-9H,1,10H2,2H3,(H,18,19,24)
Standard InChI Key KCLMVGQQEVJFDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₁₅N₅O₂S₂, with a molecular weight of 385.5 g/mol. Its IUPAC name reflects the integration of a 4-methylphenyl group at position 1 of the dihydropyridazine ring and a 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl substituent at the carboxamide nitrogen. The structural configuration is further validated by its canonical SMILES string:
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC=C.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₂S₂
Molecular Weight385.5 g/mol
IUPAC Name1-(4-Methylphenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide
Standard InChIInChI=1S/C17H15N5O2S2/c1-3-10-25-17-20-19-16(26-17)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(2)5-7-12/h3-9H,1,10H2,2H3,(H,18,19,24)
Standard InChIKeyKCLMVGQQEVJFDX-UHFFFAOYSA-N
PubChem Compound ID16452872

Structural Features

The molecule comprises two heterocyclic systems:

  • Dihydropyridazine Core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4, contributing to its planar geometry and potential for hydrogen bonding.

  • 1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, functionalized with a prop-2-en-1-ylsulfanyl group. This moiety introduces unsaturation, enabling π-π stacking interactions with biological targets .

The presence of the 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions to construct the hybrid heterocyclic framework:

  • Formation of the Thiadiazole Ring: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions yields the 1,3,4-thiadiazole core .

  • Introduction of the Prop-2-en-1-ylsulfanyl Group: Thiol-ene "click" chemistry or nucleophilic substitution reactions attach the allylthio substituent to the thiadiazole ring.

  • Assembly of the Dihydropyridazine Moiety: Cyclization of hydrazine derivatives with β-keto esters or amides forms the dihydropyridazine system, followed by N-arylation with 4-methylphenylboronic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiadiazole formationH₂SO₄, reflux, 6–8 hours60–75
Allylthio functionalizationAllyl bromide, K₂CO₃, DMF, 80°C70–85
Dihydropyridazine cyclizationHydrazine hydrate, ethanol, reflux50–65

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of the allylthio group (δ 3.2–3.5 ppm for SCH₂ and δ 5.1–5.3 ppm for vinyl protons).

  • Infrared Spectroscopy (IR): Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S vibration) validate the carboxamide and thiadiazole functionalities.

  • Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 385.5 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • The allylthio substituent enhances lipid solubility, facilitating cellular uptake.

  • The 4-methylphenyl group stabilizes the molecule through hydrophobic interactions with target proteins.

  • The carboxamide linkage is critical for hydrogen bonding with enzymatic active sites .

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